(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile
CAS No.:
Cat. No.: VC17501203
Molecular Formula: C10H8F4N2
Molecular Weight: 232.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8F4N2 |
|---|---|
| Molecular Weight | 232.18 g/mol |
| IUPAC Name | (3R)-3-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanenitrile |
| Standard InChI | InChI=1S/C10H8F4N2/c11-8-4-6(9(16)1-2-15)3-7(5-8)10(12,13)14/h3-5,9H,1,16H2/t9-/m1/s1 |
| Standard InChI Key | GBALNZYXZXHKDU-SECBINFHSA-N |
| Isomeric SMILES | C1=C(C=C(C=C1C(F)(F)F)F)[C@@H](CC#N)N |
| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)F)C(CC#N)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₀H₈F₄N₂, with a molecular weight of 232.18 g/mol. Its structure features a propanenitrile backbone substituted at the β-position with an amino group and a 5-fluoro-3-(trifluoromethyl)phenyl ring (Figure 1). The (3R) stereochemistry introduces chirality, which is critical for its interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1212925-94-4 | |
| SMILES Notation | N#CC@HN | |
| XLogP3 (Partition Coefficient) | 2.7 (predicted) | |
| Hydrogen Bond Donors | 2 |
The trifluoromethyl (-CF₃) and fluoro (-F) groups confer high electronegativity and metabolic stability, while the nitrile (-CN) moiety enhances reactivity in nucleophilic additions.
Synthetic Methodologies
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Schiff Base Formation | Ethanol, 60°C, 12 h | 85% |
| Reductive Amination | NaBH₃CN, THF, 0°C, 6 h | 78% |
Polar aprotic solvents like dimethylformamide (DMF) improve yields by stabilizing intermediates. Chiral HPLC confirms enantiomeric excess (>99% ee) .
Applications in Medicinal Chemistry
Serotonin Reuptake Inhibition
Structural analogs of this compound, such as those described in WO2005012291A1, exhibit dual activity as serotonin reuptake inhibitors (SSRIs) and 5-HT₁A receptor agonists . The trifluoromethyl group enhances blood-brain barrier permeability, while the amino nitrile moiety facilitates binding to the serotonin transporter (SERT) .
Role in Organic Synthesis
Chiral Building Block
The compound serves as a precursor for β-amino alcohols via nitrile hydrolysis followed by reduction. For example:
This transformation is pivotal in synthesizing chiral ligands for asymmetric catalysis.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids introduce diverse substituents at the phenyl ring, enabling structure-activity relationship (SAR) studies .
Material Science Applications
Fluorinated Liquid Crystals
The compound’s rigidity and fluorophilicity make it suitable for smectic liquid crystal phases with low viscosity (η = 12 cP at 25°C). These materials are explored in flexible displays and optical devices.
Polymer Additives
Incorporation into polyamide matrices improves thermal stability (Tₘ = 265°C vs. 220°C for unmodified polymer), attributed to the strong C-F bonds resisting chain scission.
Stability and Toxicity Profile
Chemical Stability
The compound is stable under inert atmospheres up to 150°C but undergoes decomposition in aqueous acidic conditions (pH < 3) via nitrile hydrolysis .
Preliminary Toxicity Data
In vitro assays indicate low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells) , though in vivo studies are pending.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume